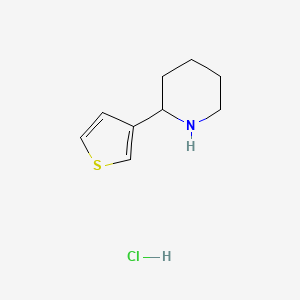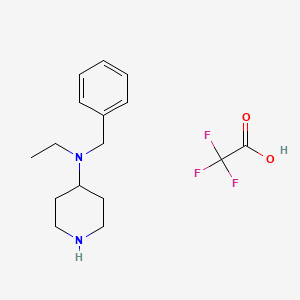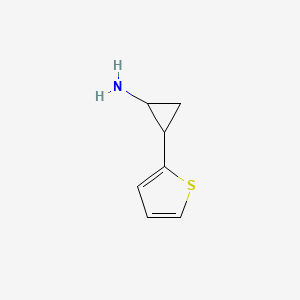
Cyclopropanamine, 2-(2-thienyl)-
Overview
Description
Cyclopropanamine, 2-(2-thienyl)- is a cyclic organic compound that belongs to the class of amines. It is characterized by a cyclopropane ring attached to a thienyl ring. This compound is a colorless liquid with a pungent odor and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 2-(2-thienyl)- typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
This method is favored for its efficiency in producing well-defined conjugated polymers .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.
Reduction: Cyclopropane derivatives with reduced functional groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Cyclopropanamine, 2-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a lysine-specific demethylase-1 (LSD1) inhibitor, which has implications in gene expression and epigenetics.
Medicine: Explored as a therapeutic agent for conditions such as schizophrenia, developmental disorders, neurodegenerative diseases, and epilepsy.
Industry: Utilized in the production of electronic materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-(2-thienyl)- involves its role as an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme that demethylates mono- and dimethylated lysines in histone 3, leading to changes in gene expression. By inhibiting LSD1, Cyclopropanamine, 2-(2-thienyl)- increases the methylation of histone 3, which can alter gene expression and potentially treat various diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring.
Cyclopropanamine, 2-(2-pyridyl)-: Similar structure but with a pyridine ring instead of a thienyl ring.
Cyclopropanamine, 2-(2-phenyl)-: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
Cyclopropanamine, 2-(2-thienyl)- is unique due to its thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of thiophene-based conjugated polymers and as an LSD1 inhibitor .
Properties
IUPAC Name |
2-thiophen-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLOBBDGMVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


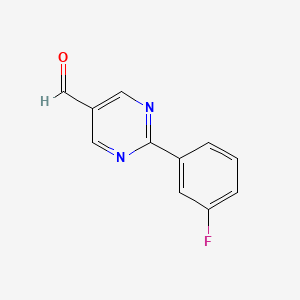
![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
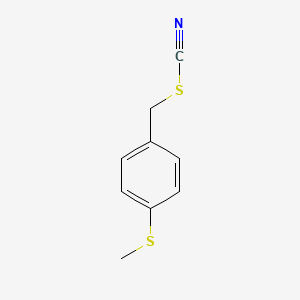
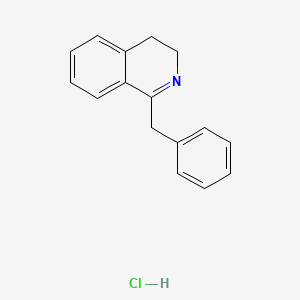
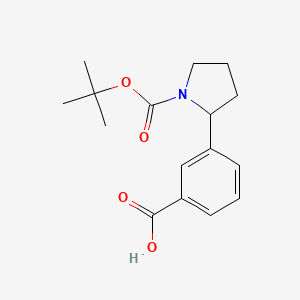
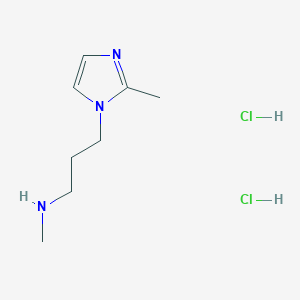
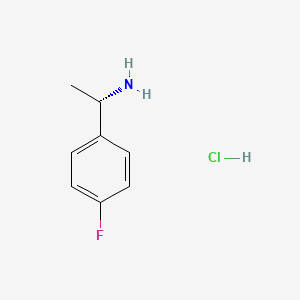
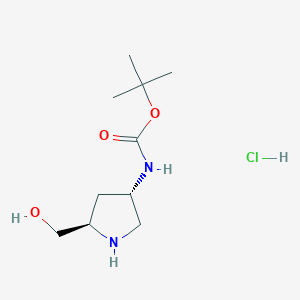
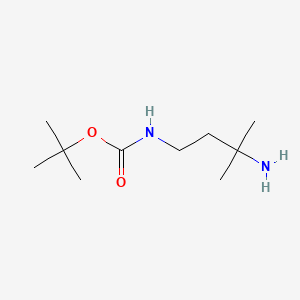
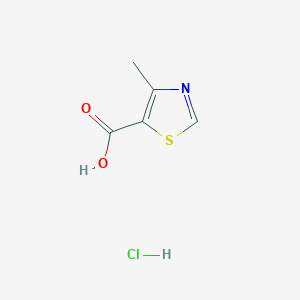
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
